

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-cyclopentylbenzoate

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Compound of Interest

Compound Name: *Methyl 4-cyclopentylbenzoate*

Cat. No.: *B1368943*

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Introduction

Methyl 4-cyclopentylbenzoate is a benzoate ester derivative with potential applications in organic synthesis, materials science, and as an intermediate in the development of novel chemical entities. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields. This guide provides a comprehensive overview of the known and predicted properties of **Methyl 4-cyclopentylbenzoate**, detailed experimental protocols for its characterization, and insights into its spectral and synthetic profile.

Core Physicochemical Properties

While extensive experimental data for **Methyl 4-cyclopentylbenzoate** is not readily available in public literature, its properties can be predicted based on its chemical structure and comparison with analogous compounds. The following table summarizes the core physicochemical data for **Methyl 4-cyclopentylbenzoate**.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₆ O ₂	PubChem[1]
Molecular Weight	204.27 g/mol	PubChem[1]
IUPAC Name	methyl 4-cyclopentylbenzoate	PubChem[1]
SMILES	CCOC(=O)C1=CC=C(C=C1)C2CCCC2	PubChem[1]
Predicted XlogP	4.3	PubChem[1]
Monoisotopic Mass	204.11504 Da	PubChem[1]

Experimental Characterization Protocols

To supplement the predicted data, the following section details standardized experimental protocols for the determination of key physicochemical parameters of **Methyl 4-cyclopentylbenzoate**.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.

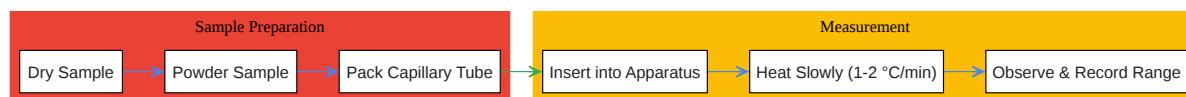
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid.[2]

Experimental Protocol: Capillary Method[3][4][5]

- Sample Preparation:
 - Ensure the **Methyl 4-cyclopentylbenzoate** sample is completely dry and finely powdered.
 - Press the open end of a capillary tube into the powder to collect a small amount of the sample.

- Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]
- Apparatus Setup:
 - Use a calibrated melting point apparatus.
 - Insert the capillary tube into the sample holder of the apparatus.
- Measurement:
 - If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-20 °C/min).[4]
 - For an accurate measurement, set the starting temperature to about 20 °C below the approximate melting point found in the preliminary run.
 - Heat at a slow, controlled rate of 1-2 °C per minute.
 - Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Diagram of Melting Point Determination Workflow



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Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of **Methyl 4-cyclopentylbenzoate** in various solvents is crucial for its application in synthesis, purification, and formulation.

Principle: The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" principle suggests that non-polar compounds are more soluble in non-polar solvents, and polar compounds are more soluble in polar solvents. Given its structure (a non-polar cyclopentyl group and a moderately polar ester group), **Methyl 4-cyclopentylbenzoate** is expected to be soluble in many organic solvents and have low solubility in water.

Experimental Protocol: Shake-Flask Method (OECD 105)[6][7][8]

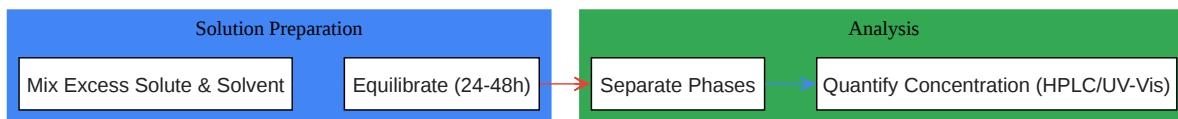
- Preparation of Supersaturated Solution:
 - Add an excess amount of **Methyl 4-cyclopentylbenzoate** to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a flask with a screw cap.
 - Seal the flask to prevent solvent evaporation.
- Equilibration:
 - Agitate the mixture at a constant temperature using an orbital shaker or magnetic stirrer. The temperature should be controlled, typically at 25 °C.
 - Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solvent is saturated with the solute.
- Sample Analysis:
 - After equilibration, allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
 - Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any suspended microcrystals.
 - Quantify the concentration of **Methyl 4-cyclopentylbenzoate** in the filtered solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC)

or UV-Vis Spectroscopy.

- Data Reporting:

- Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L) at the specified temperature.

Diagram of Solubility Determination Workflow



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Caption: Workflow for Solubility Determination.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The LogP is the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of a non-polar solvent (typically n-octanol) and a polar solvent (water) at equilibrium.[9][10]

Experimental Protocol: Shake-Flask Method[11][12][13]

- Phase Preparation:

- Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

- Partitioning:

- Dissolve a known amount of **Methyl 4-cyclopentylbenzoate** in either the n-octanol or water phase.
- Combine the two phases in a separatory funnel in a defined volume ratio (e.g., 1:1).
- Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
- Allow the phases to separate completely.
- Concentration Measurement:
 - Carefully collect samples from both the n-octanol and aqueous layers.
 - Determine the concentration of **Methyl 4-cyclopentylbenzoate** in each phase using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
- Calculation:
 - Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - The LogP is the base-10 logarithm of P.

Spectroscopic Profile

While experimental spectra for **Methyl 4-cyclopentylbenzoate** are not widely published, its expected spectral characteristics can be inferred from its structure and comparison with similar compounds like methyl 4-methylbenzoate.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopentyl protons, and the methyl ester protons. The aromatic protons will likely appear as two doublets in the range of 7-8 ppm. The cyclopentyl protons will exhibit complex multiplets in the aliphatic region (around 1.5-3.5 ppm). The methyl ester protons will present as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons (in the 120-150 ppm range), the cyclopentyl

carbons (in the 25-46 ppm range), and the methyl ester carbon (around 52 ppm).[20][21][22]

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group at approximately 1720 cm^{-1} . C-H stretching vibrations for the aromatic and aliphatic portions will be observed around $2850\text{-}3100\text{ cm}^{-1}$. The C-O stretching of the ester will appear in the $1100\text{-}1300\text{ cm}^{-1}$ region.[19][23][24]

Mass Spectrometry (MS): The electron ionization mass spectrum (EI-MS) will show the molecular ion peak (M^+) at $m/z = 204$. Key fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at $m/z = 173$, and the loss of the methoxycarbonyl group (-COOCH₃) to give a fragment at $m/z = 145$.

Synthesis

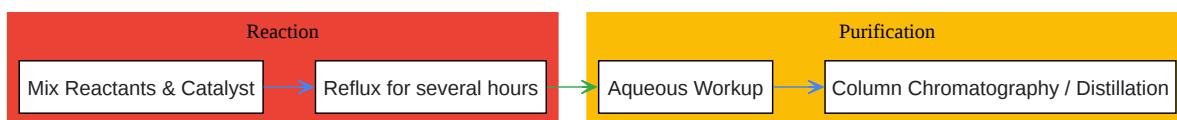
Methyl 4-cyclopentylbenzoate can be synthesized via Fischer esterification of 4-cyclopentylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[25]

General Synthetic Protocol:

- Reaction Setup:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyclopentylbenzoic acid in an excess of methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid.
- Reflux:
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup:
 - After completion, cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure.

- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Purification:
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **Methyl 4-cyclopentylbenzoate**.

Diagram of Synthetic Workflow



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Caption: General Workflow for the Synthesis of **Methyl 4-cyclopentylbenzoate**.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Methyl 4-cyclopentylbenzoate**. While direct experimental data is limited, the provided protocols and predicted values offer a robust framework for researchers to characterize and utilize this compound effectively. The experimental determination of the properties outlined in this guide will be invaluable for any future applications in scientific research and development.

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